![molecular formula C10H10O3 B1267323 Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride CAS No. 24327-08-0](/img/structure/B1267323.png)

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

概要

説明

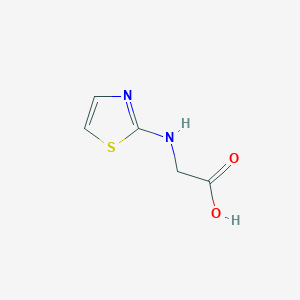

Bicyclo[222]oct-5-ene-2,3-dicarboxylic anhydride is a bicyclic organic compound with the molecular formula C10H10O3 It is characterized by its rigid bicyclic structure, which includes a double bond and two carboxylic anhydride groups

作用機序

Mode of Action

The mode of action of Bicyclo[22Anhydrides are typically reactive and can undergo various chemical transformations, potentially interacting with biological targets in unique ways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Therefore, its impact on bioavailability is currently unknown .

準備方法

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride can be synthesized through the Diels-Alder reaction, which involves the reaction of cyclohexadiene with maleic anhydride. The reaction typically occurs under thermal conditions, where the reactants are heated to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to enhance the reaction rate and selectivity.

化学反応の分析

Types of Reactions: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the anhydride groups to alcohols or other functional groups.

Substitution: The double bond in the bicyclic structure can undergo electrophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic addition reactions may involve reagents like bromine or hydrogen halides.

Major Products:

Oxidation: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid.

Reduction: Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol.

Substitution: Halogenated derivatives of the bicyclic structure.

科学的研究の応用

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: It is utilized in the production of polymers and resins, where its rigid structure imparts desirable mechanical properties.

類似化合物との比較

- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride

- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride

Uniqueness: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is unique due to its specific bicyclic structure and the presence of a double bond, which imparts distinct reactivity compared to other similar compounds. Its rigid framework and reactive anhydride groups make it a valuable intermediate in organic synthesis and industrial applications.

特性

CAS番号 |

24327-08-0 |

|---|---|

分子式 |

C10H10O3 |

分子量 |

178.18 g/mol |

IUPAC名 |

(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |

InChI |

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6+,7-,8+ |

InChIキー |

YIHKILSPWGDWPR-KVFPUHGPSA-N |

SMILES |

C1CC2C=CC1C3C2C(=O)OC3=O |

異性体SMILES |

C1C[C@H]2C=C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O |

正規SMILES |

C1CC2C=CC1C3C2C(=O)OC3=O |

Key on ui other cas no. |

6708-37-8 24327-08-0 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride?

A: One common synthetic route involves a Diels-Alder reaction between α-terpinene and maleic anhydride. This reaction is often catalyzed, with one study using a dodecylbenzenesulfonic acid (DLB) catalyst to achieve a high yield of the desired anhydride []. Another method utilizes the thermal isomerization of trans-diacids to produce the exo isomer of the anhydride [, ].

Q2: What spectroscopic techniques are useful for characterizing this compound?

A: Researchers frequently employ Infrared Spectroscopy (IR), Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS) to analyze and characterize this compound []. These techniques provide information about the compound's functional groups, purity, and molecular weight.

Q3: Can this compound be used to differentiate enantiotopic directions in NMR studies?

A: Yes, studies have shown that this compound can differentiate enantiotopic directions in molecules with C(s) and C(2v) symmetry when dissolved in chiral liquid-crystalline phases []. This differentiation is observable through ¹H-¹H, ¹³C-¹H, and ¹³C-²H couplings in NMR spectroscopy.

Q4: Are there any reported crystal structures related to this compound?

A: While the crystal structure of this compound itself might not be widely reported, a closely related derivative, 7-(2-acetoxyethyl)-4-methoxy-3a,4,7,7a-tetrahydro-4,7-ethanoisobenzofuran-1,3-dione (an anhydride precursor), has been successfully analyzed using X-ray crystallography []. This structural information can offer insights into the potential conformation and reactivity of the anhydride.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)